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Abstract

Leucrose, a non-cariogenic sucrose isomer with potential applications in the food and
pharmaceutical industries, can be efficiently synthesized using the enzyme dextransucrase (EC
2.4.1.5) from Streptococcus mutans. This technical guide provides a comprehensive overview
of the enzymatic synthesis of leucrose, detailing the properties of S. mutans dextransucrase,
optimized reaction conditions, and detailed experimental protocols for enzyme production,
purification, and activity assessment, as well as leucrose synthesis and quantification. The
information presented herein is intended to serve as a foundational resource for researchers
and professionals engaged in the development and application of this biocatalytic process.

Introduction to Streptococcus mutans
Dextransucrase

Streptococcus mutans, a primary etiological agent of dental caries, produces extracellular
glucosyltransferases (GTFs), commonly known as dextransucrases.[1][2] These enzymes
catalyze the synthesis of glucans from sucrose, which contribute to the formation of dental
plague.[3] However, in the presence of a suitable acceptor molecule, such as fructose,
dextransucrase can catalyze a transglycosylation reaction, transferring the glucosyl moiety
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from sucrose to the acceptor, thereby producing oligosaccharides.[4] When fructose acts as the
acceptor, the resulting disaccharide is leucrose (a-D-glucopyranosyl-(1 — 5)-D-fructopyranose).

The expression of the gtf genes, which encode for dextransucrases in S. mutans, is influenced
by environmental factors. Notably, the presence of sucrose in the growth medium induces the
expression of these genes.[1] Environmental pH also plays a regulatory role, with studies
showing altered gtfBC expression in response to pH changes in biofilm cultures. This regulation
is a key consideration for the production of dextransucrase.

Enzymatic Synthesis of Leucrose

The synthesis of leucrose by dextransucrase is a competing reaction to dextran
polymerization. The enzyme cleaves the glycosidic bond in sucrose, forming a glucosyl-
enzyme intermediate and releasing fructose. This glucosyl moiety can then be transferred to a
growing dextran chain (polymerization) or to an acceptor molecule (transglycosylation). High
concentrations of fructose as an acceptor favor the synthesis of leucrose.

The overall reaction can be summarized as:

Sucrose + Fructose (acceptor) ---(Dextransucrase) -~ Leucrose + Glucose

Quantitative Data on S. mutans Dextransucrase and
Leucrose Synthesis

The following tables summarize key quantitative data for S. mutans dextransucrase and the
synthesis of leucrose.

Table 1: Properties of Streptococcus mutans Dextransucrase
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Parameter Value Reference
Optimal pH 54-55

Optimal Temperature 25-30°C

pH Stability Range 50-7.0

Temperature Stability

Declines rapidly above 35 °C

Molecular Weight

(recombinant)

~170 kDa

Activators

Ca2+ (0.5 mmol/L)

Inhibitors

Cu2+, SDS

Table 2: Kinetic Parameters of Streptococcus mutans Dextransucrase

Parameter Substrate Value Reference
Not specified in

Km Sucrose )
provided results

kcat (recombinant) Sucrose 584 s-1

Table 3: Optimization of Leucrose Production
Sucrose Fructose .
. . Temperatur Reaction Leucrose
Concentrati Concentrati ) . Reference
e Time Yield
on on
0.5M 1.0M 30 °C 120 h ~24.5%

Detailed Experimental Protocols

Recombinant Dextransucrase Expression and

Purification
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This protocol is adapted from methods for expressing and purifying recombinant

dextransucrase in Escherichia coli.

4.1.1. Materials

E. coli expression strain (e.g., BL21(DE3))

Expression vector containing the S. mutans dextransucrase gene (e.g., pET vector)

Luria-Bertani (LB) broth and agar

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

Appropriate antibiotic for plasmid selection

Resuspension buffer (e.g., 50 mM sodium acetate, pH 5.2, 0.05 g/L CaCl2, 1 mM PMSF)

Lysozyme

DNase |

Ni-NTA affinity chromatography column and buffers (binding, wash, and elution buffers with
increasing concentrations of imidazole)

Ammonium sulfate

Dialysis tubing

4.1.2. Protocol

Transformation: Transform the expression vector into a competent E. coli expression strain.
Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 10 mL of LB broth with the selective antibiotic
and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at
37°C with shaking until the OD600 reaches 0.5-0.8.
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 Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
Reduce the temperature to 20°C and continue to shake for 6-16 hours.

o Cell Harvest: Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

o Cell Lysis: Resuspend the cell pellet in resuspension buffer. Add lysozyme and DNase | and
incubate on ice. Lyse the cells by sonication.

 Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant
containing the soluble dextransucrase.

o Ammonium Sulfate Precipitation (Optional): Slowly add solid ammonium sulfate to the
supernatant to a desired saturation level to precipitate the dextransucrase. Collect the
precipitate by centrifugation and resuspend in a minimal volume of buffer.

« Affinity Chromatography: Load the clarified lysate (or resuspended precipitate) onto a Ni-NTA
column. Wash the column with binding buffer, followed by a wash buffer containing a low
concentration of imidazole. Elute the dextransucrase with an elution buffer containing a high
concentration of imidazole.

» Dialysis: Dialyze the eluted fractions against a suitable buffer (e.g., 20 mM sodium acetate,
pH 5.4) to remove imidazole and for storage.

o Purity Analysis: Analyze the purified protein by SDS-PAGE.

Dextransucrase Activity Assay (DNS Method)

This assay measures the amount of reducing sugars (fructose) released from sucrose.
4.2.1. Materials
» Purified dextransucrase

e Substrate solution: 10% (w/v) sucrose in 20 mM sodium acetate buffer (pH 5.4) containing
0.05 g/L CaCl2.

» 3,5-Dinitrosalicylic acid (DNS) reagent
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e Fructose or glucose standards
e Spectrophotometer

4.2.2. Protocol

Reaction Setup: In a microcentrifuge tube, mix 50 pL of the enzyme solution with 250 pL of
the substrate solution.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).

Reaction Termination: Stop the reaction by adding 500 puL of DNS reagent.

Color Development: Boil the mixture for 5-10 minutes. The solution will change color from
yellow to orange/red in the presence of reducing sugars.

Absorbance Measurement: Cool the tubes to room temperature and dilute with 3 mL of
distilled water. Measure the absorbance at 540 nm.

Quantification: Determine the amount of fructose released by comparing the absorbance to a
standard curve prepared with known concentrations of fructose. One unit of dextransucrase
activity is typically defined as the amount of enzyme that catalyzes the release of 1 umol of
fructose per minute under the specified conditions.

Leucrose Synthesis and Quantification by HPLC

This protocol outlines the enzymatic synthesis of leucrose and its subsequent quantification.
4.3.1. Materials
» Purified dextransucrase

e Substrate solution: 0.5 M sucrose and 1.0 M fructose in a suitable buffer (e.g., 20 mM
sodium acetate, pH 5.4).

e Leucrose, sucrose, fructose, and glucose standards

o HPLC system with a Refractive Index Detector (RID)
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e Amino-based or other suitable carbohydrate analysis column (e.g., AMINEX HPX-87H).
e Mobile phase (e.g., acetonitrile:water, 75:25 v/v).
4.3.2. Protocol for Leucrose Synthesis

o Reaction Setup: Combine the purified dextransucrase with the substrate solution in a
reaction vessel.

 Incubation: Incubate the reaction mixture at 30°C with gentle agitation for up to 120 hours.

e Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling
for 10 minutes).

4.3.3. Protocol for HPLC Quantification

o Sample Preparation: Centrifuge the reaction mixture to pellet the inactivated enzyme. Filter
the supernatant through a 0.22 um syringe filter. Dilute the sample as necessary with the
mobile phase.

e HPLC Analysis: Inject the prepared sample onto the HPLC system.
o Chromatographic Conditions (Example):

Column: Amino column

[¢]

[e]

Mobile Phase: Acetonitrile:Water (75:25 v/v)

Flow Rate: 0.9 mL/min

[e]

o

Column Temperature: 35°C

Detector: Refractive Index Detector

[¢]

o Quantification: Identify and quantify the leucrose peak by comparing its retention time and
peak area to those of a leucrose standard curve. Also, quantify the remaining sucrose and
fructose, and the produced glucose.
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Visualizations
Enzymatic Reaction of Leucrose Synthesis
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Caption: Enzymatic synthesis of leucrose from sucrose and fructose by dextransucrase.

Experimental Workflow for Leucrose Production
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Caption: Experimental workflow from enzyme production to leucrose synthesis and analysis.

Simplified Regulation of gtf Gene Expression
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Caption: Simplified overview of factors regulating gtf gene expression in S. mutans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Leucrose Synthesis
using Streptococcus mutans Dextransucrase]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1674814#streptococcus-mutans-dextransucrase-
for-leucrose-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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